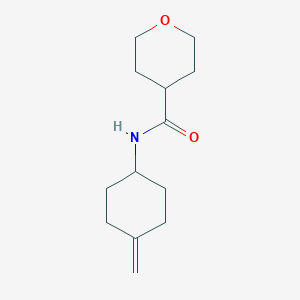

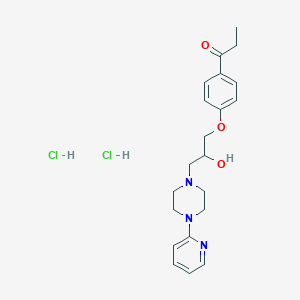

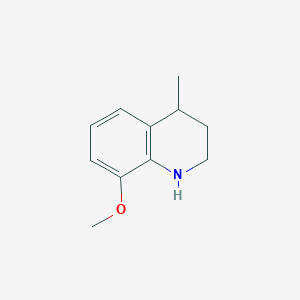

1-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea, also known as TPU-0033, is a small molecule that has gained increasing attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) focused on the synthesis and assessment of antiacetylcholinesterase activity of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, aiming to optimize the spacer length and test compounds with greater conformational flexibility. This research provides insights into the interaction between pharmacophoric moieties and enzyme hydrophobic binding sites, highlighting the potential of flexible spacers compatible with high inhibitory activities (Vidaluc et al., 1995).

Metalation and Cleavage of Highly Hindered Ureas

Hassel and Seebach (1978) explored the preparation of ureas with sterically protected carbonyl groups, demonstrating their application in organic synthesis through metalation and cleavage processes. This preliminary communication opens pathways for utilizing hindered ureas in complex organic synthesis (Hassel & Seebach, 1978).

Base Labile Protecting Group for Peptide Synthesis

Ramage et al. (1991) developed a base labile urethane group for amine protection, showcasing its application in peptide and glycopeptide synthesis. This advancement underscores the role of specific urea derivatives in facilitating peptide synthesis through protective strategies (Ramage et al., 1991).

Inhibition of Soluble Epoxide Hydrolase

A significant study by Rose et al. (2010) synthesized 1,3-disubstituted ureas possessing a piperidyl moiety to investigate their structure-activity relationships as inhibitors of human and murine soluble epoxide hydrolase (sEH). This research not only highlighted improvements in pharmacokinetic parameters but also demonstrated the potential of these inhibitors in reducing inflammatory pain, suggesting therapeutic applications (Rose et al., 2010).

Corrosion Inhibition

Jeeva et al. (2015) synthesized and characterized Mannich bases as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating the practical applications of urea-derived compounds in protecting metal surfaces from corrosion. This study also delves into the relationship between molecular structure and inhibition efficiency, providing a foundation for designing effective corrosion inhibitors (Jeeva et al., 2015).

Osmolyte Interaction and Protein Stability

Lin and Timasheff (1994) investigated the thermodynamic compensation of urea and trimethylamine N-oxide interactions with protein, shedding light on the unique use of a urea-methylamine mixture as osmolytes by certain organisms. This research provides valuable insights into how these compounds affect protein stability and function (Lin & Timasheff, 1994).

properties

IUPAC Name |

1-(2-methylphenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS/c1-15-5-2-3-7-18(15)21-19(23)20-13-16-8-10-22(11-9-16)14-17-6-4-12-24-17/h2-7,12,16H,8-11,13-14H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYZDCPEJJZINQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2758170.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2758173.png)